molecular formula C30H48N2O17 B606187 Bis-PEG9-NHS ester CAS No. 1008402-79-6

Bis-PEG9-NHS ester

Cat. No.: B606187
CAS No.: 1008402-79-6
M. Wt: 708.71
InChI Key: CQWLSZJYTZVHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bis-PEG9-NHS ester primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .

Mode of Action

This compound contains two NHS ester groups that interact with its targets. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction leads to the creation of a stable amide bond between the two target molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conjugation of the compound to primary amines in proteins and other molecules. This conjugation alters the properties of the target molecules, potentially affecting their function and interaction with other molecules .

Result of Action

The result of this compound’s action is the formation of stable amide bonds with primary amines in proteins and other molecules . This can lead to changes in the properties of these molecules, potentially affecting their function and interactions with other molecules.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the compound should be stored at -20°C and away from moisture to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG9-NHS ester is synthesized by reacting polyethylene glycol with N-hydroxysuccinimide and a suitable activating agent, such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis-PEG9-NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and efficient at pH levels between 7 and 9 .

Common Reagents and Conditions

Major Products

The major products formed from the reaction of this compound with primary amines are stable amide bonds, which are crucial for crosslinking proteins and other molecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWLSZJYTZVHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.